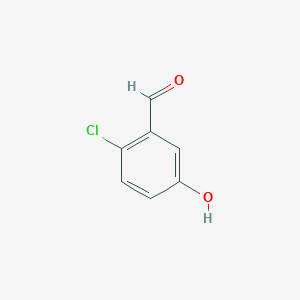

2-Chloro-5-hydroxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYTZPDBXASXLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00612086 | |

| Record name | 2-Chloro-5-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7310-94-3 | |

| Record name | 2-Chloro-5-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-hydroxybenzaldehyde from 3-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive, three-step synthetic pathway for the preparation of 2-chloro-5-hydroxybenzaldehyde, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, 3-hydroxybenzaldehyde. Due to the directing effects of the hydroxyl and aldehyde functionalities on the aromatic ring, a direct and selective chlorination of the starting material is challenging. Therefore, a protecting group strategy is employed to achieve the desired regioselectivity.

The proposed synthesis involves:

-

Protection of the phenolic hydroxyl group of 3-hydroxybenzaldehyde as a methyl ether to yield 3-methoxybenzaldehyde.

-

Regioselective chlorination of 3-methoxybenzaldehyde to introduce a chlorine atom at the desired position, forming 2-chloro-5-methoxybenzaldehyde.

-

Deprotection of the methoxy group to unveil the final product, this compound.

This guide provides detailed experimental protocols for each step, a summary of quantitative data in tabular format, and logical diagrams to illustrate the synthetic pathway and experimental workflows.

Overall Synthetic Pathway

The multi-step synthesis is necessary to control the regiochemistry of the chlorination. The methoxy group in the intermediate, 3-methoxybenzaldehyde, is an ortho, para-director, while the aldehyde group is a meta-director. This combination of directing effects favors the introduction of the electrophile (chlorine) at the C-2 and C-6 positions. The less sterically hindered C-2 position is the preferred site of chlorination, leading to the desired intermediate.

Experimental Protocols and Data

The following sections provide detailed methodologies for each synthetic step. The quantitative data is summarized in the subsequent tables.

Step 1: Methylation of 3-hydroxybenzaldehyde

This procedure protects the reactive hydroxyl group as a methyl ether, which is stable under the subsequent chlorination conditions.

Experimental Protocol:

To a solution of 3-hydroxybenzaldehyde (80 g) in water (240 g), a 10 mol/L solution of sodium hydroxide is added dropwise at 25 °C over approximately 30 minutes. Subsequently, dimethyl sulfate (91.2 g) is added dropwise while maintaining the temperature between 15-20 °C, with the addition taking about 60 minutes. The reaction is allowed to proceed for an additional 180 minutes. The pH is then adjusted to 9 with sodium hydroxide, and the mixture is stirred for 30 minutes. Dichloromethane (100 g) is added, and the mixture is stirred for 15 minutes before the layers are separated. The aqueous layer is extracted with an additional 60 g of dichloromethane. The combined organic layers are washed with 100 g of water, separated, and the solvent is evaporated to yield 3-methoxybenzaldehyde.

| Parameter | Value |

| Starting Material | 3-hydroxybenzaldehyde |

| Reagents | Dimethyl sulfate, Sodium hydroxide |

| Solvent | Water, Dichloromethane |

| Reaction Temperature | 15-25 °C |

| Reaction Time | ~4.5 hours |

| Work-up | Extraction and solvent evaporation |

| Typical Yield | High |

Table 1: Summary of Quantitative Data for the Methylation of 3-hydroxybenzaldehyde.

Step 2: Chlorination of 3-methoxybenzaldehyde

This step introduces the chlorine atom at the C-2 position, guided by the directing effects of the methoxy and aldehyde groups.

Experimental Protocol:

In a flask equipped with a stirrer and a reflux condenser, 3-methoxybenzaldehyde is dissolved in a suitable solvent such as dichloromethane. Sulfuryl chloride (1.1 equivalents) is added dropwise to the solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the careful addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to afford crude 2-chloro-5-methoxybenzaldehyde, which can be further purified by column chromatography or recrystallization.

| Parameter | Value |

| Starting Material | 3-methoxybenzaldehyde |

| Reagent | Sulfuryl chloride (SO₂Cl₂) |

| Solvent | Dichloromethane |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | Several hours (monitored by TLC) |

| Work-up | Aqueous wash, extraction, and solvent evaporation |

| Typical Yield | Good to high |

Table 2: Summary of Quantitative Data for the Chlorination of 3-methoxybenzaldehyde.

Step 3: Demethylation of 2-chloro-5-methoxybenzaldehyde

The final step involves the cleavage of the methyl ether to regenerate the hydroxyl group, yielding the target compound.

Experimental Protocol:

Under an inert atmosphere (e.g., nitrogen or argon), 2-chloro-5-methoxybenzaldehyde is dissolved in anhydrous dichloromethane in an oven-dried round-bottom flask. The solution is cooled to 0 °C in an ice bath. A 1M solution of boron tribromide (BBr₃) in dichloromethane (1.2 equivalents) is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for approximately 3 hours, with monitoring by TLC. Once the reaction is complete, the mixture is cooled back to 0 °C and quenched by the slow addition of water. The mixture is then extracted with ethyl acetate. The combined organic layers are washed sequentially with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure. The crude product can be purified by column chromatography.

| Parameter | Value |

| Starting Material | 2-chloro-5-methoxybenzaldehyde |

| Reagent | Boron tribromide (BBr₃) |

| Solvent | Anhydrous Dichloromethane |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | ~3 hours |

| Work-up | Quenching, extraction, and solvent evaporation |

| Reported Yield (for analogous compound) | ~91% |

Table 3: Summary of Quantitative Data for the Demethylation of 2-chloro-5-methoxybenzaldehyde.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the demethylation step, which requires careful handling of the pyrophoric reagent BBr₃ under anhydrous conditions.

This comprehensive guide provides a robust and well-reasoned synthetic route to this compound from 3-hydroxybenzaldehyde. The detailed protocols and structured data are intended to be a valuable resource for researchers in the fields of organic synthesis and drug discovery. As with all chemical reactions, appropriate safety precautions should be taken, and all procedures should be performed in a well-ventilated fume hood.

A Technical Guide to 2-Chloro-5-hydroxybenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-hydroxybenzaldehyde, a valuable aromatic aldehyde in organic synthesis. This document details its fundamental chemical properties, a validated experimental protocol for its synthesis, and its applications in the development of pharmacologically active compounds.

Core Chemical and Physical Data

This compound is a substituted aromatic aldehyde with the chemical formula C₇H₅ClO₂.[1] Its key quantitative properties are summarized in the table below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClO₂ | [1] |

| Molecular Weight | 156.56 g/mol | [1] |

| Monoisotopic Mass | 155.9978071 Da | [1] |

| CAS Number | 7310-94-3 | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the chlorination of 3-Hydroxybenzaldehyde using N-chlorosuccinimide (NCS) as the chlorinating agent and p-toluenesulfonic acid as a catalyst.[2] This reaction yields a mixture of isomers, from which this compound can be isolated.

Experimental Protocol

Materials:

-

3-Hydroxybenzaldehyde

-

Acetonitrile

-

p-Toluenesulfonic acid

-

N-chlorosuccinimide (NCS)

-

Aqueous sodium thiosulfate

-

Ethyl acetate

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Dissolve 1 gram (10 mmol) of 3-Hydroxybenzaldehyde in 50 mL of acetonitrile in a suitable reaction vessel.

-

Add p-toluenesulfonic acid to the solution in batches at room temperature.

-

After stirring for 5 minutes, add 1.33 grams (10 mmol) of N-chlorosuccinimide (NCS).

-

Continue to stir the reaction mixture at room temperature for 2 hours.

-

Upon completion of the reaction, quench the reaction by adding aqueous sodium thiosulfate.

-

Dilute the mixture with ethyl acetate and wash with a saturated saline solution.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of petroleum ether/ethyl acetate (from 10:1 to 5:1) as the eluent to afford this compound.[2]

Synthetic Pathway

The following diagram illustrates the workflow for the synthesis of this compound from 3-Hydroxybenzaldehyde.

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Development

This compound serves as a key intermediate in the synthesis of a variety of compounds with potential therapeutic applications. Its utility is demonstrated in the preparation of halogenated analogues of L-meta-tyrosine, which have been investigated as biodegradable herbicides.[2] Furthermore, this compound is a valuable reagent in the synthesis of p38 inhibitors, a class of molecules under investigation for the treatment of chronic obstructive pulmonary disease (COPD).[2] The reactivity of its aldehyde and hydroxyl groups, combined with the electronic effects of the chloro substituent, makes it a versatile building block for combinatorial chemistry and the generation of novel molecular scaffolds for drug discovery programs.

References

An In-depth Technical Guide to 2-Chloro-5-hydroxybenzaldehyde

This technical guide provides a comprehensive overview of 2-Chloro-5-hydroxybenzaldehyde, a significant chemical intermediate in the development of pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Properties

This compound is an aromatic aldehyde with the chemical formula C₇H₅ClO₂. Its structure consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, and a formyl group at positions 2, 5, and 1, respectively.

Table 1: IUPAC Name and Synonyms

| Type | Identifier |

| IUPAC Name | This compound[1] |

| Synonyms | Benzaldehyde, 2-chloro-5-hydroxy-[1][2] |

| 2-chloro-5-hydroxy-benzaldehyde[1] | |

| 2-CHLOR-5-HYDROXYBENZALDEHYD[2] | |

| 2-CLORO-5-HIDROXIBENZALDEHÍDO[2] | |

| 2-CHLORO-5-HYDROXYBENZALDÉHYDE[2] |

Table 2: Physicochemical Properties

| Property | Value |

| CAS Number | 7310-94-3[1][2][3] |

| Molecular Formula | C₇H₅ClO₂[1][2][3] |

| Molecular Weight | 156.57 g/mol [3] |

| Melting Point | 110.5-111.5 °C[3] |

| Boiling Point | 272.4±20.0 °C (Predicted)[3] |

| Density | 1.404±0.06 g/cm³ (Predicted)[3] |

| pKa | 8.80±0.18 (Predicted)[2][3] |

| Solubility | Very slightly soluble (0.66 g/L at 25 °C)[2] |

| Appearance | Faint yellow/faint orange crystalline powder[3] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C[3] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the chlorination of 3-hydroxybenzaldehyde using N-chlorosuccinimide (NCS) in the presence of an acid catalyst.[3]

Experimental Protocol

Materials:

-

3-Hydroxybenzaldehyde

-

Acetonitrile

-

p-Toluenesulfonic acid

-

N-chlorosuccinimide (NCS)

-

Aqueous sodium thiosulfate

-

Ethyl acetate

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Dissolve 3-hydroxybenzaldehyde (1 g, 10 mmol) in acetonitrile (50 mL).[3]

-

Add p-toluenesulfonic acid to the solution in batches at room temperature.[3]

-

After stirring for 5 minutes, add N-chlorosuccinimide (NCS, 1.33 g, 10 mmol).[3]

-

Continue to stir the reaction mixture at room temperature for 2 hours.[3]

-

Upon completion, quench the reaction with aqueous sodium thiosulfate.[3]

-

Dilute the mixture with ethyl acetate and wash with saturated saline.[3]

-

Separate the organic layer, dry it with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[3]

-

Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient (10:1 to 5:1) to yield this compound.[3]

Applications in Synthesis

This compound serves as a key starting material and reagent in the synthesis of various biologically active molecules.

Role in Drug Development and Agrochemicals

This compound is utilized in the preparation of:

-

p38 inhibitors: These are investigated for the treatment of chronic obstructive pulmonary disease (COPD).[3]

-

Halogenated analogs of L-meta-tyrosine: These have applications as biodegradable herbicides.[3]

-

Chlorinated phenylephrine: A derivative of the well-known decongestant.[3]

The following diagram illustrates the synthetic utility of this compound.

Caption: Synthetic pathways from this compound.

Logical Workflow for Synthesis and Purification

The overall process from starting materials to the purified product can be visualized as a logical workflow.

Caption: Workflow for the synthesis and purification of this compound.

References

Spectroscopic and Synthetic Profile of 2-Chloro-5-hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics of 2-Chloro-5-hydroxybenzaldehyde (C₇H₅ClO₂), a valuable intermediate in organic synthesis. This document details its proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data. Detailed experimental protocols for acquiring this data are provided, alongside a visualization of its synthetic pathway.

Spectroscopic Data Analysis

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following sections and tables summarize the key data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), reveals distinct signals for the aldehydic, aromatic, and hydroxyl protons.

Table 1: ¹H NMR Spectral Data of this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.43 | Singlet (s) | 1H | Aldehyde (CHO) Proton |

| 7.55 | Doublet (d) | 1H | Aromatic Proton (H-6) |

| 7.34 | Multiplet (m) | 2H | Aromatic Protons (H-3, H-4) |

| ~5.0-6.0 | Broad Singlet | 1H | Hydroxyl (OH) Proton |

Note: The hydroxyl proton signal can be broad and its chemical shift may vary depending on concentration and solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| ~190 | C=O (Aldehyde) |

| ~155 | C-5 (C-OH) |

| ~135 | C-1 |

| ~125 | C-6 |

| ~122 | C-2 (C-Cl) |

| ~120 | C-4 |

| ~115 | C-3 |

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule. The spectrum is characterized by strong absorptions corresponding to the hydroxyl, carbonyl, and aromatic moieties.

Table 3: Key IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3400 (broad) | O-H Stretch | Phenolic Hydroxyl |

| ~3050 | C-H Stretch | Aromatic |

| 2850-2950 | C-H Stretch | Aldehyde |

| ~1680 (strong) | C=O Stretch | Aldehyde Carbonyl |

| 1500-1600 | C=C Stretch | Aromatic Ring |

| ~1280 | C-O Stretch | Phenol |

| ~750 | C-Cl Stretch | Aryl Halide |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound reveals a distinct molecular ion peak and a characteristic fragmentation pattern. The presence of chlorine is indicated by the M+2 isotopic peak.

Table 4: Mass Spectrometry Data for this compound

| m/z Ratio | Proposed Fragment | Notes |

| 158 | [M+2]⁺ | Isotopic peak due to ³⁷Cl |

| 156 | [M]⁺ | Molecular Ion |

| 155 | [M-H]⁺ | Loss of a hydrogen radical |

| 127 | [M-CHO]⁺ | Loss of the formyl group |

| 99 | [M-CHO-CO]⁺ | Subsequent loss of carbon monoxide |

Synthesis Workflow

This compound can be synthesized via the electrophilic chlorination of 3-hydroxybenzaldehyde. The reaction uses an acid catalyst and a chlorinating agent such as N-chlorosuccinimide (NCS).[1] This process yields a mixture of isomers, including the target compound.

Experimental Protocols

The acquisition of the presented spectroscopic data follows standard laboratory procedures. Below are detailed methodologies for each key technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approx. 10-20 mg for ¹H, 30-50 mg for ¹³C) is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.

-

¹H NMR: The spectrum is recorded on a 400 MHz (or higher) spectrometer. A sufficient number of scans are acquired to ensure a good signal-to-noise ratio.

-

¹³C NMR: The spectrum is recorded on a corresponding 100 MHz (or higher) spectrometer. A greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

A small amount of solid this compound is placed directly onto the diamond crystal of an ATR accessory fitted into an FTIR spectrometer. Pressure is applied to ensure firm contact between the sample and the crystal. A background spectrum of the clean, empty crystal is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the gas chromatograph. The compound is separated from the solvent and any impurities on a capillary column (e.g., DB-5ms) before entering the mass spectrometer. Electron ionization (EI) is typically used with an ionization energy of 70 eV. The mass analyzer then separates the resulting ions based on their mass-to-charge ratio.

References

2-Chloro-5-hydroxybenzaldehyde melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-hydroxybenzaldehyde

For the attention of: Researchers, scientists, and drug development professionals.

This technical document provides a comprehensive overview of the physical properties of this compound, with a focus on its melting and boiling points. It includes detailed experimental protocols for the determination of these properties and illustrates its application in synthetic chemistry.

Physicochemical Data

The key physical properties of this compound (CAS No: 7310-94-3) are summarized below. These values are crucial for its handling, purification, and use in synthetic applications.

| Property | Value | Source |

| Melting Point | 110.5-111.5 °C | [1] |

| Boiling Point | 272.4 ± 20.0 °C | (Predicted)[1] |

| Molecular Formula | C₇H₅ClO₂ | [1][2] |

| Molecular Weight | 156.57 g/mol | [1] |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental to verifying the purity and identity of a chemical compound. The following sections detail standardized laboratory procedures for these measurements.

Melting Point Determination

The melting point of an organic solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, while impurities tend to depress and broaden the melting range.[1]

Methodology: Capillary Tube Method (Thiele Tube or Mel-Temp Apparatus)

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is then tapped gently to pack the solid into the closed end, aiming for a sample height of 1-2 mm.[2][3]

-

Apparatus Setup:

-

Thiele Tube: The capillary tube is attached to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[1][2] This assembly is then immersed in a high-boiling point liquid (e.g., paraffin or silicone oil) within a Thiele tube. The side arm of the Thiele tube is designed to allow for uniform heating via convection currents.[1]

-

Mel-Temp Apparatus: The capillary tube is inserted into the heating block of the apparatus. A thermometer is placed in the designated well to monitor the temperature.

-

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[1]

-

Data Recording: Two temperatures are recorded:

-

The temperature at which the first drop of liquid appears.

-

The temperature at which the entire sample has completely liquefied. This range represents the melting point of the sample.[3]

-

-

Verification: For accuracy, the determination should be repeated at least twice with fresh samples until consistent values are obtained.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4][5]

Methodology: Capillary Method (Thiele Tube)

-

Sample Preparation: A small quantity (a few milliliters) of the liquid sample is placed into a small test tube (fusion tube). A capillary tube, sealed at one end, is placed into the fusion tube with its open end downwards.[4][6][7]

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and suspended in a Thiele tube containing a heating liquid (e.g., liquid paraffin).[4][7]

-

Heating: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.[7]

-

Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[6] At this point, the heat source is removed.

-

Data Recording: As the apparatus cools, the stream of bubbles will slow down and stop. The exact temperature at which the liquid begins to be drawn up into the capillary tube is recorded. This temperature is the boiling point of the liquid.[4][7]

-

Pressure Correction: The atmospheric pressure should be recorded as the boiling point varies with pressure.[5]

Synthetic Applications and Workflow

This compound serves as a valuable starting material in medicinal chemistry and agrochemistry. It is notably used as a reagent in the synthesis of p38 MAP kinase inhibitors, which are investigated for the treatment of conditions like chronic obstructive pulmonary disease (COPD).[1] It is also utilized in the preparation of halogenated analogs of L-meta-tyrosine, a biodegradable herbicide.[1]

The diagram below illustrates a generalized workflow for the synthesis of a potential p38 MAP kinase inhibitor, starting from this compound.

References

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. byjus.com [byjus.com]

- 4. pharmacyinfoline.com [pharmacyinfoline.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

Solubility Profile of 2-Chloro-5-hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility of 2-Chloro-5-hydroxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding the solubility of this compound is crucial for optimizing reaction conditions, purification processes, and formulation development. This document compiles the available quantitative and qualitative solubility data, outlines a comprehensive experimental protocol for solubility determination, and presents a visual workflow for this procedure.

Introduction

This compound (CAS No. 7310-94-3) is an aromatic aldehyde derivative whose structural features, including a chloro group, a hydroxyl group, and a formyl group, make it a versatile building block in organic synthesis.[1] It is notably used as a reagent in the synthesis of p38 MAP kinase inhibitors for treating chronic obstructive pulmonary disease and in the preparation of halogenated L-meta-tyrosine analogs, which are biodegradable herbicides.[2][3] Given its role in the development of new chemical entities, a thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems, is essential for laboratory research and process development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 7310-94-3 | [4] |

| Molecular Formula | C₇H₅ClO₂ | [4] |

| Molecular Weight | 156.57 g/mol | [2] |

| Appearance | Faint yellow/faint orange crystalline powder | [2] |

| Melting Point | 110.5-111.5 °C | [2] |

| Boiling Point | 272.4 ± 20.0 °C (Predicted) | [2] |

| pKa | 8.80 ± 0.18 (Predicted) | [5] |

Solubility Data

The solubility of a compound is a critical parameter for its handling, reaction, and formulation. The available data for this compound is summarized in Table 2. Quantitative data in various organic solvents is limited in publicly available literature; however, qualitative assessments can be inferred from its use in synthetic procedures.

| Solvent | Solvent Type | Quantitative Solubility | Temperature (°C) | Qualitative Assessment | Reference(s) |

| Water | Polar Protic | 0.66 g/L | 25 | Very slightly soluble | [5] |

| Acetonitrile | Polar Aprotic | Not available | Not specified | Soluble | [2] |

| Ethyl Acetate | Polar Aprotic | Not available | Not specified | Soluble | [2] |

| Petroleum Ether | Nonpolar | Not available | Not specified | Partially Soluble / Soluble in mixture | [2] |

| Chloroform (CDCl₃) | Nonpolar | Not available | Not specified | Sufficiently soluble for NMR analysis | [5] |

Note: Qualitative assessments are inferred from published synthesis and purification protocols where this compound was successfully dissolved or used in the specified solvent systems.[2]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in a given solvent. This "shake-flask" method is a standard and reliable technique for generating quantitative solubility data.

4.1 Materials

-

This compound (analytical grade, >98% purity)

-

Selected solvent (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with polytetrafluoroethylene (PTFE)-lined screw caps (e.g., 20 mL)

-

Constant temperature orbital shaker or water bath

-

Syringes (glass, appropriate volume)

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Pre-weighed glass evaporation dishes or beakers

-

Drying oven

-

Desiccator

4.2 Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected solvent. An excess of solid should be clearly visible to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in the constant temperature shaker, set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached. Visually confirm that undissolved solid remains.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (e.g., 5 mL) into a syringe, avoiding any solid particles.

-

Attach a 0.22 µm syringe filter to the syringe.

-

Dispense the clear, filtered solution into a pre-weighed evaporation dish. Record the exact volume of the aliquot.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in a drying oven set to a temperature well below the boiling point of the solvent but sufficient for evaporation (e.g., 40-60 °C). Ensure the oven is in a well-ventilated area.

-

Continue drying until all the solvent has evaporated.

-

Transfer the evaporation dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

4.3 Calculation of Solubility

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.

-

Determine the solubility using the following formula:

Solubility (g/L) = (Mass of dried solute (g)) / (Volume of the aliquot (L))

Mandatory Visualizations

As this compound is a synthetic intermediate, a diagram illustrating a relevant experimental workflow is more appropriate than a biological signaling pathway.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

Theoretical Properties and Computational Analysis of 2-Chloro-5-hydroxybenzaldehyde: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties and computational data for the molecule 2-Chloro-5-hydroxybenzaldehyde. Due to the limited availability of specific published computational studies on this exact molecule, this paper presents data and methodologies extrapolated from computational analyses of structurally analogous compounds, particularly halogenated and hydroxylated benzaldehydes. The computational protocols and data tables are representative of what would be expected from a rigorous theoretical investigation using Density Functional Theory (DFT).

Introduction

This compound is a substituted aromatic aldehyde of interest in various chemical and pharmaceutical research areas. Its structure, featuring a chlorine atom, a hydroxyl group, and an aldehyde group on a benzene ring, suggests potential for diverse chemical reactivity and biological activity. Understanding its molecular geometry, electronic properties, and vibrational characteristics at a theoretical level is crucial for predicting its behavior in chemical reactions, its interaction with biological targets, and for the rational design of novel derivatives in drug discovery.

Computational chemistry, particularly DFT, provides a powerful tool for elucidating these properties. This guide outlines the standard computational methodologies employed for such analyses and presents the expected theoretical data in a structured format.

Computational Methodology

The theoretical data presented herein is based on established computational protocols frequently used for the analysis of substituted benzaldehydes. These protocols are designed to provide accurate predictions of molecular structure and properties.

Geometry Optimization

The initial step in the computational analysis involves the optimization of the molecular geometry of this compound. This is typically performed using DFT with a common functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), and a suitable basis set, for instance, 6-311++G(d,p). The optimization process seeks to find the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true energy minimum has been reached.

Vibrational Analysis

Following geometry optimization, a vibrational frequency analysis is conducted at the same level of theory. This calculation predicts the infrared (IR) and Raman spectra of the molecule. The computed vibrational frequencies are often scaled by an empirical factor (e.g., ~0.96) to correct for anharmonicity and the approximations inherent in the theoretical model, thereby improving agreement with experimental data. These calculations are vital for assigning specific vibrational modes to the observed peaks in experimental spectra.

Electronic Property Analysis

Key electronic properties are derived from the optimized molecular structure. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller energy gap generally implies higher reactivity.

Nuclear Magnetic Resonance (NMR) Analysis

Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations are performed on the optimized geometry, and the results are typically referenced against a standard compound like Tetramethylsilane (TMS) to allow for direct comparison with experimental NMR data.

Theoretical Data

The following tables summarize the expected quantitative data from a DFT-based computational study of this compound.

Predicted Molecular Geometry

The table below presents the anticipated bond lengths and bond angles for the optimized structure of this compound.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-Cl | ~1.74 |

| C-O (hydroxyl) | ~1.36 | |

| C=O (aldehyde) | ~1.22 | |

| C-C (aromatic) | ~1.39 - 1.41 | |

| C-H (aromatic) | ~1.08 | |

| C-H (aldehyde) | ~1.11 | |

| **Bond Angles (°) ** | C-C-Cl | ~120 |

| C-C-O | ~118 | |

| O=C-H | ~122 | |

| C-C-C (aromatic) | ~118 - 121 |

Predicted Vibrational Frequencies

This table outlines the key predicted vibrational modes and their corresponding scaled wavenumbers.

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) |

| O-H Stretch | Hydroxyl | ~3400 - 3500 |

| C-H Stretch | Aromatic | ~3050 - 3100 |

| C-H Stretch | Aldehyde | ~2850 |

| C=O Stretch | Aldehyde | ~1680 - 1700 |

| C=C Stretch | Aromatic Ring | ~1580, ~1470 |

| C-O Stretch | Hydroxyl | ~1250 |

| C-Cl Stretch | Chloro | ~750 |

Predicted Electronic Properties

The fundamental electronic properties derived from HOMO-LUMO analysis are presented below.

| Parameter | Calculated Value (eV) |

| HOMO Energy | ~ -6.5 |

| LUMO Energy | ~ -2.0 |

| HOMO-LUMO Energy Gap (ΔE) | ~ 4.5 |

Predicted ¹³C and ¹H NMR Chemical Shifts

The expected chemical shifts are provided relative to TMS.

| Atom | Predicted Chemical Shift (ppm) |

| ¹³C NMR | |

| C=O (Aldehyde) | ~190 |

| C-Cl | ~135 |

| C-OH | ~155 |

| Aromatic Carbons | ~115 - 140 |

| ¹H NMR | |

| CHO (Aldehyde) | ~9.8 |

| OH (Hydroxyl) | ~5.0 - 6.0 |

| Aromatic Protons | ~6.9 - 7.5 |

Visualizations

The following diagrams illustrate the typical workflows and conceptual frameworks used in the computational analysis of molecules like this compound.

Caption: A typical workflow for the computational analysis of a small organic molecule.

Caption: A conceptual diagram of the HOMO-LUMO energy gap.

Conclusion

This technical guide has provided a detailed overview of the theoretical properties and expected computational data for this compound. While direct experimental and computational literature for this specific molecule is sparse, the methodologies and representative data presented here, based on robust computational practices for analogous compounds, offer a solid foundation for researchers. These theoretical insights are invaluable for predicting the molecule's reactivity, interpreting spectroscopic data, and guiding future experimental work in areas such as synthetic chemistry and drug development. The provided workflows and data structures serve as a template for conducting and reporting new computational studies on this and related molecules.

Unveiling the Therapeutic Potential of 2-Chloro-5-hydroxybenzaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-hydroxybenzaldehyde, a substituted aromatic aldehyde, serves as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents. Its derivatives, particularly Schiff bases and other condensation products, have demonstrated a wide spectrum of biological activities, including promising anticancer, antimicrobial, and antioxidant properties. The presence of the chloro, hydroxyl, and aldehyde functionalities provides multiple reaction sites for structural modifications, enabling the fine-tuning of their pharmacological profiles. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential mechanisms of action of this compound derivatives, with a focus on their therapeutic applications.

Synthesis of this compound Derivatives

The aldehyde group of this compound is the primary site for derivatization, most commonly through condensation reactions with primary amines to form Schiff bases (imines). This reaction is typically carried out under reflux in an alcoholic solvent, often with a catalytic amount of acid.

A general workflow for the synthesis of these derivatives is presented below.

Biological Activities

Derivatives of this compound have been investigated for a range of biological activities, with the most prominent being anticancer, antimicrobial, and antioxidant effects.

Anticancer Activity

Numerous studies have highlighted the cytotoxic potential of benzaldehyde derivatives against various cancer cell lines. For instance, a series of benzyloxybenzaldehyde derivatives, structurally related to the compounds of interest, have shown significant activity against the HL-60 human leukemia cell line. These compounds were found to induce cell cycle arrest at the G2/M phase and trigger apoptosis through the mitochondrial pathway. While specific IC50 values for a wide range of this compound derivatives are not extensively documented in publicly available literature, the existing data for analogous compounds suggest a promising avenue for anticancer drug discovery.

Table 1: Representative Anticancer Activity of Benzaldehyde Derivatives

| Compound Class | Cancer Cell Line | Activity Metric | Value |

| Benzyloxybenzaldehydes | HL-60 (Leukemia) | Activity Range | 1-10 µM[1] |

| Schiff base metal complexes | Hep-G2 (Liver Cancer) | IC50 | 2.6 ± 0.11 µg/mL |

| Schiff base metal complexes | MCF-7 (Breast Cancer) | IC50 | 3.0 ± 0.2 µg/mL |

Antimicrobial Activity

The antimicrobial properties of this compound derivatives, particularly sulfonamide-containing Schiff bases, have been evaluated against a panel of pathogenic microbes. These compounds have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as some mycobacterial strains. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Table 2: Representative Antimicrobial Activity of 5-Chloro-2-hydroxybenzaldehyde Derivatives

| Derivative Type | Microbial Strain | Activity Metric | Value (µmol/L) |

| Sulfonamide derivative | Staphylococcus aureus (MRSA) | MIC | 15.62-31.25[2][3] |

| Sulfonamide derivative | Mycobacterium kansasii | MIC | 1-4[2][3] |

Antioxidant Activity

The phenolic hydroxyl group in the this compound scaffold imparts antioxidant potential to its derivatives. These compounds can act as radical scavengers, donating a hydrogen atom to neutralize free radicals and thus mitigate oxidative stress, which is implicated in various chronic diseases. The antioxidant capacity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 3: Representative Antioxidant Activity of Hydroxybenzaldehyde Derivatives

| Compound Class | Assay | Activity Metric | Value |

| Chalcone derivatives | DPPH radical scavenging | % Inhibition | Up to 82.4%[4] |

| Hydroxybenzylidene hydrazines | DPPH radical scavenging | EC50 | Varies with substitution |

Experimental Protocols

General Synthesis of Schiff Base Derivatives of this compound

This protocol describes a general method for the synthesis of Schiff bases from this compound and a primary amine.

-

Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of a suitable solvent (e.g., ethanol, methanol). In a separate container, dissolve the primary amine (1 equivalent) in the same solvent.

-

Reaction Mixture: Add the primary amine solution to the stirred solution of this compound at room temperature.

-

Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The solid Schiff base product will often precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration and wash it with a small amount of cold solvent to remove unreacted starting materials. The crude product can be further purified by recrystallization from an appropriate solvent.

In vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

In vitro Antimicrobial Activity: Microdilution Method for MIC Determination

The microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth.

-

Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

-

Preparation of Solutions: Prepare a stock solution of DPPH in methanol and various concentrations of the test compounds.

-

Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well, followed by the addition of different concentrations of the test compounds. Include a control with only DPPH and the solvent.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined.

Signaling Pathways in Anticancer Activity

The anticancer activity of many benzaldehyde derivatives, including those of this compound, is often linked to the induction of apoptosis. One of the key signaling cascades implicated in this process is the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a common feature in many cancers. Certain Schiff base derivatives have been shown to modulate the MAPK pathway, leading to the activation of pro-apoptotic signals and the suppression of pro-survival signals.

A potential mechanism involves the activation of the JNK and p38 MAPK pathways, which are generally associated with stress responses and apoptosis, and the inhibition of the ERK pathway, which is typically involved in cell survival and proliferation. This differential regulation can lead to the activation of downstream caspases and ultimately, programmed cell death.

Conclusion

Derivatives of this compound represent a promising class of compounds with diverse biological activities. Their straightforward synthesis and the potential for structural modification make them attractive candidates for the development of novel anticancer, antimicrobial, and antioxidant agents. Further research, including comprehensive structure-activity relationship (SAR) studies and in vivo evaluations, is warranted to fully elucidate their therapeutic potential and advance these compounds towards clinical applications. This technical guide provides a foundational resource for researchers and drug development professionals to navigate the existing knowledge and inspire future investigations in this exciting area of medicinal chemistry.

References

- 1. jetir.org [jetir.org]

- 2. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Schiff Bases Using 2-Chloro-5-hydroxybenzaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 2-chloro-5-hydroxybenzaldehyde. This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile synthetic routes and a wide range of biological activities, including antimicrobial and anticancer properties.

Introduction

Schiff bases, characterized by the azomethine (-C=N-) functional group, are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. The presence of the chloro and hydroxyl substituents on the benzaldehyde ring can significantly influence the electronic properties and biological efficacy of the resulting Schiff base. The hydroxyl group, in particular, can participate in intramolecular hydrogen bonding and act as a coordination site for metal ions, further expanding the chemical diversity and potential applications of these compounds.

General Synthesis Pathway

The fundamental reaction for the synthesis of Schiff bases from this compound involves the condensation with a primary amine, resulting in the formation of an imine and water. The reaction is typically catalyzed by a few drops of acid, such as glacial acetic acid, and is often carried out under reflux in an alcoholic solvent.

Caption: General reaction for Schiff base synthesis.

Experimental Protocols

Protocol 1: General Synthesis of Schiff Bases from this compound

This protocol is a general method for the synthesis of Schiff bases via the condensation of this compound with various primary amines.

Materials:

-

This compound

-

Primary amine (e.g., substituted aniline, benzylamine, etc.)

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1.0 mmol) in 15 mL of absolute ethanol. In a separate beaker, dissolve the desired primary amine (1.0 mmol) in 10 mL of absolute ethanol.

-

Reaction Mixture: Add the ethanolic solution of the primary amine to the stirred solution of this compound at room temperature.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The precipitated solid is collected by vacuum filtration.

-

Purification: Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials. The purified Schiff base can be obtained by recrystallization from a suitable solvent, such as ethanol.

-

Drying: Dry the purified crystals in a desiccator over anhydrous calcium chloride.

Protocol 2: Antimicrobial Activity Screening (MTT Assay for Minimum Inhibitory Concentration - MIC)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized Schiff bases against various microbial strains using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.[1][2]

Materials:

-

Synthesized Schiff bases

-

Bacterial strains (e.g., Bacillus subtilis, Escherichia coli, Staphylococcus aureus)

-

Fungal strains (e.g., Aspergillus niger, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

-

96-well microtiter plates

-

MTT solution (5 mg/mL in phosphate-buffered saline)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a suspension of the microbial strain in sterile broth, adjusting the turbidity to a 0.5 McFarland standard.

-

Serial Dilution: Prepare a series of twofold dilutions of the synthesized Schiff bases in the appropriate broth medium in a 96-well plate.

-

Inoculation: Add the microbial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include positive (broth with inoculum) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for a further 4 hours.

-

Formazan Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The MIC is defined as the lowest concentration of the compound that inhibits visible growth (indicated by a significant reduction in absorbance compared to the positive control).

Protocol 3: Anticancer Activity Screening (MTT Assay)

This protocol outlines the procedure for evaluating the in vitro anticancer activity of the synthesized Schiff bases against a human cancer cell line.

Materials:

-

Synthesized Schiff bases

-

Human cancer cell line (e.g., HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare various concentrations of the Schiff bases in the cell culture medium and add them to the wells. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The percentage of cell viability is calculated, and the IC₅₀ value (concentration required to inhibit 50% of cell growth) is determined.

Data Presentation

The following tables summarize the physical and biological activity data for a series of Schiff bases synthesized from this compound.

Table 1: Physical and Yield Data for Synthesized Schiff Bases

| Compound ID | Primary Amine | Molecular Formula | Yield (%) | Melting Point (°C) |

| 1 | Aniline | C₁₃H₁₀ClNO | 85 | 145-147 |

| 2 | 4-Fluoroaniline | C₁₃H₉ClFNO | 88 | 162-164 |

| 3 | 4-Chloroaniline | C₁₃H₉Cl₂NO | 91 | 188-190 |

| 4 | 4-Bromoaniline | C₁₃H₉BrClNO | 92 | 192-194 |

| 5 | 4-Methylaniline | C₁₄H₁₂ClNO | 87 | 175-177 |

| 6 | 4-Methoxyaniline | C₁₄H₁₂ClNO₂ | 89 | 168-170 |

| 7 | 4-Aminoantipyrine | C₁₈H₁₆ClN₃O₂ | 90 | 228-230 |

Table 2: Antimicrobial Activity (MIC in µg/mL) of Selected Schiff Bases [1][2]

| Compound ID | B. subtilis | E. coli | S. aureus | A. niger | C. albicans |

| 1 | >100 | 25.3 | 12.8 | >100 | 55.1 |

| 2 | 45.2 | 1.6 | 3.4 | 47.5 | >100 |

| 3 | 60.1 | 15.2 | 8.9 | >100 | 70.3 |

| 4 | 58.7 | 13.9 | 7.5 | >100 | 68.9 |

| 5 | 75.4 | 30.1 | 15.6 | >100 | 80.2 |

| 6 | 80.3 | 35.8 | 18.4 | >100 | 85.6 |

Table 3: Anticancer Activity of a Representative Schiff Base

| Compound ID | Cell Line | IC₅₀ (µM) |

| 7 | HeLa | 15.2 |

Table 4: Key Spectroscopic Data for a Representative Schiff Base (Compound 1)

| Spectroscopic Technique | Key Peaks/Shifts | Assignment |

| FT-IR (cm⁻¹) | ~3400 (broad) | O-H stretch |

| ~1620 | C=N (imine) stretch | |

| ~1280 | C-O (phenolic) stretch | |

| ¹H-NMR (δ ppm) | ~13.0 (s, 1H) | -OH |

| ~8.6 (s, 1H) | -CH=N- | |

| 6.9-7.8 (m, 7H) | Aromatic protons |

Visualizations

Experimental Workflow

Caption: Workflow for synthesis and evaluation.

Potential Signaling Pathway in Anticancer Activity

While the exact mechanisms for Schiff bases derived from this compound are still under investigation, many Schiff bases are known to induce apoptosis in cancer cells. A generalized potential pathway is illustrated below.

References

Application Notes and Protocols: 2-Chloro-5-hydroxybenzaldehyde as a Versatile Building Block for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Chloro-5-hydroxybenzaldehyde is a valuable and versatile starting material in the synthesis of a variety of heterocyclic compounds. Its bifunctional nature, possessing both a reactive aldehyde group and a phenolic hydroxyl group on a halogenated benzene ring, allows for its participation in a range of cyclization and condensation reactions. This application note provides detailed protocols for the synthesis of three major classes of heterocyclic compounds—coumarins, benzofurans, and chromones—using this compound as a key building block. Furthermore, it explores the potential biological activities of the resulting chloro-substituted heterocyclic scaffolds, making them of significant interest in the field of drug discovery and development.

I. Synthesis of 6-Chloro-7-hydroxycoumarins via Knoevenagel Condensation

Coumarins are a prominent class of naturally occurring benzopyrone compounds with a wide array of pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties. The Knoevenagel condensation provides a straightforward and efficient method for the synthesis of coumarin derivatives from salicylaldehydes.

Reaction Scheme:

Caption: General scheme for the Knoevenagel condensation of this compound with diethyl malonate.

Experimental Protocol (Adapted):

This protocol is adapted from established Knoevenagel condensation procedures for substituted salicylaldehydes.

Materials:

-

This compound

-

Diethyl malonate (or other active methylene compounds like ethyl acetoacetate or malononitrile)

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Hydrochloric acid (for workup)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in absolute ethanol.

-

To this solution, add the active methylene compound (e.g., diethyl malonate, 1.2 equivalents) and a catalytic amount of piperidine (0.1 equivalents).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.

-

Acidify the reaction mixture with dilute hydrochloric acid to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure 6-chloro-7-hydroxycoumarin derivative.

Quantitative Data (Illustrative for Analogous Reactions):

| Active Methylene Compound | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Diethyl malonate | Piperidine | Ethanol | 7 | High | [1] |

| Ethyl acetoacetate | Piperidine | Ethanol | 4-6 | Good | [2] |

| Malononitrile | Iodine | DMF | 0.5-1 | 85-95 | [2] |

Note: The yields and reaction times are illustrative and may vary for the specific reaction with this compound. Optimization of reaction conditions is recommended.

II. Synthesis of 5-Chlorobenzofurans via Rap-Stoermer Reaction

Benzofurans are another important class of heterocyclic compounds with diverse biological activities, including antibacterial, antifungal, and anticancer properties. The Rap-Stoermer reaction is a classical method for the synthesis of 2-acylbenzofurans from salicylaldehydes and α-haloketones.

Reaction Scheme:

Caption: General scheme for the Rap-Stoermer reaction of this compound with an α-bromoketone.

Experimental Protocol (Adapted):

This protocol is adapted from established Rap-Stoermer reaction procedures.

Materials:

-

This compound

-

α-Halo ketone (e.g., α-bromoacetophenone)

-

Potassium carbonate (base)

-

Acetone or Dimethylformamide (DMF) (solvent)

-

Standard laboratory glassware

Procedure:

-

To a solution of this compound (1 equivalent) in acetone or DMF, add anhydrous potassium carbonate (2 equivalents).

-

Add the α-haloketone (1.1 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

After the reaction is complete (typically 6-12 hours), cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure 5-chlorobenzofuran derivative.

Quantitative Data (Illustrative for Analogous Reactions):

| α-Haloketone | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| α-Bromoacetophenone | K₂CO₃ | Acetone | 8 | Good | [3] |

| Ethyl bromoacetate | K₂CO₃ | DMF | 10 | Moderate | General Procedure |

| Chloroacetone | K₂CO₃ | Butan-2-one | 17 | Good | [3] |

Note: The choice of α-haloketone will determine the substituent at the 2-position of the benzofuran ring.

III. Synthesis of 6-Chlorochromones

Chromones are isomers of coumarins and also exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects. The synthesis of chromones from 2-hydroxy-acetophenones is a common strategy. Therefore, this compound would first need to be converted to the corresponding acetophenone.

Synthetic Workflow for Chromone Synthesis:

Caption: Synthetic workflow for the preparation of 6-chlorochromone from this compound.

Experimental Protocol (Adapted for Cyclization Step):

This protocol is adapted for the cyclization of a 2-hydroxyacetophenone to a chromone.

Materials:

-

2-Chloro-5-hydroxyacetophenone (to be synthesized from this compound)

-

Dimethylformamide dimethyl acetal (DMF-DMA)

-

Xylene (solvent)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-5-hydroxyacetophenone (1 equivalent) in xylene.

-

Add dimethylformamide dimethyl acetal (DMF-DMA) (3 equivalents) to the solution.

-

Heat the reaction mixture to reflux for 3-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired 6-chlorochromone.

Quantitative Data (Illustrative for Analogous Cyclizations):

| 2-Hydroxyacetophenone Derivative | Cyclizing Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Substituted 2-hydroxyacetophenone | DMF-DMA | Xylene | 3-6 | Good | General Procedure |

| 2,4-Dihydroxyacetophenone | Acetic anhydride, Sodium acetate | - | 5 | Good | General Procedure |

IV. Biological Activities and Potential Signaling Pathways

The introduction of a chlorine atom onto the heterocyclic scaffold can significantly influence the biological activity of the resulting compounds.

Anticancer Activity of Chloro-Substituted Coumarins and Chromones:

Several studies have reported the potent antiproliferative and cytotoxic effects of coumarin and chromone derivatives against various cancer cell lines.[4][5] A key mechanism of action for some of these compounds involves the modulation of critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[6][7][8] Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest.[4]

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by chloro-substituted coumarin and chromone derivatives.

Antibacterial Activity of Chloro-Substituted Benzofurans:

Benzofuran derivatives are known to possess significant antibacterial properties.[9][10] The presence of a chlorine atom can enhance this activity. The mechanism of action can vary but may involve the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with DNA replication.

V. Conclusion

This compound serves as a readily accessible and versatile precursor for the synthesis of a diverse range of heterocyclic compounds, including coumarins, benzofurans, and chromones. The synthetic protocols provided, adapted from well-established methodologies, offer a solid foundation for researchers to explore the synthesis of novel chloro-substituted heterocyclic derivatives. The potential for these compounds to exhibit significant biological activities, particularly in the areas of anticancer and antibacterial research, underscores their importance as scaffolds for future drug development endeavors. Further investigation into the specific biological mechanisms of these compounds is warranted to fully elucidate their therapeutic potential.

References

- 1. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bhu.ac.in [bhu.ac.in]

- 4. scielo.br [scielo.br]

- 5. Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 10. Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of 2-Chloro-5-hydroxybenzaldehyde in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-hydroxybenzaldehyde is a versatile aromatic compound that serves as a crucial building block in the synthesis of a diverse range of biologically active molecules.[1] Its unique structure, featuring a reactive aldehyde group, a hydroxyl moiety, and a chlorine atom on the benzene ring, allows for a variety of chemical modifications, making it a valuable starting material in medicinal chemistry. This document provides detailed application notes on its use in the development of antimicrobial agents and as a precursor for other potential therapeutic compounds. The experimental protocols for key synthetic steps are also outlined.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₅ClO₂ | [2][3] |

| Molecular Weight | 156.56 g/mol | [2][3] |

| Appearance | Pale yellow crystalline solid | [1] |

| Melting Point | 110.5-111.5 °C | [4] |

| CAS Number | 7310-94-3 | [2][3] |

Applications in Medicinal Chemistry

This compound has demonstrated utility as a precursor in the synthesis of compounds with various biological activities, including antimicrobial and enzyme-inhibiting properties.[1][4]

Antimicrobial Agents

A significant application of this compound is in the synthesis of Schiff bases and their metal complexes, as well as sulfonamide derivatives, which have shown promising antimicrobial activity.

a) Schiff Base Derivatives: The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These Schiff bases can act as ligands, forming stable complexes with transition metals, which often exhibit enhanced biological activity compared to the free ligands.

b) Sulfonamide Derivatives: Novel sulfonamides incorporating the 5-chloro-2-hydroxybenzaldehyde scaffold have been synthesized and evaluated for their antimicrobial properties. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria.[5]

The following table summarizes the minimum inhibitory concentration (MIC) values for a series of sulfonamide derivatives of this compound against various bacterial strains.[5]

| Compound | M. kansasii (μmol/L) | M. avium (μmol/L) | M. tuberculosis (μmol/L) | S. aureus (μmol/L) | MRSA (μmol/L) | E. coli (μmol/L) |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | 1-4 | >128 | 32 | >128 | >128 | >128 |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | - | - | - | 15.62 | 31.25 | - |

Potential as a Precursor for Enzyme Inhibitors

This compound is a valuable starting material for the synthesis of more complex molecules that can act as enzyme inhibitors. For instance, it has been used as a reagent in the synthesis of p38 MAP kinase inhibitors, which are being investigated for the treatment of chronic obstructive pulmonary disease (COPD).[4][6]

Experimental Protocols

Protocol 1: General Synthesis of Schiff Bases from this compound

This protocol describes a general method for the condensation reaction between this compound and a primary amine to form a Schiff base.

Materials:

-

This compound

-

Primary amine (e.g., substituted aniline, aminophenol)

-

Ethanol (or other suitable solvent like methanol)

-

Glacial acetic acid (catalyst, optional)

Procedure:

-

Dissolve equimolar amounts of this compound and the desired primary amine in a minimal amount of absolute ethanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid as a catalyst to the mixture.

-

Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

The precipitated solid product (the Schiff base) is collected by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.

-

Characterize the final product using appropriate analytical techniques (e.g., melting point, IR, ¹H NMR, and ¹³C NMR spectroscopy).

Protocol 2: Synthesis of 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide

This protocol is a specific application of the general Schiff base synthesis for the preparation of a bioactive sulfonamide derivative.[5]

Materials:

-

This compound

-

4-Amino-N-(thiazol-2-yl)benzenesulfonamide

-

Ethanol

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask, dissolve 1.0 mmol of this compound and 1.0 mmol of 4-Amino-N-(thiazol-2-yl)benzenesulfonamide in 20 mL of ethanol.

-

Add 2-3 drops of glacial acetic acid to the solution.

-

Heat the mixture to reflux and maintain for 3 hours.

-

Allow the reaction mixture to cool to room temperature, during which a solid precipitate will form.

-

Collect the solid by filtration and wash with cold ethanol.

-

Purify the crude product by recrystallization from ethanol to yield the pure Schiff base.

Visualizations

References

- 1. One moment, please... [ijmrsti.com]

- 2. SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL ACTIVITY | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]

- 3. This compound | C7H5ClO2 | CID 21294524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijcrt.org [ijcrt.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and enzyme-based evaluation of analogues L-tyrosine thiol carboxylic acid inhibitor of metallo-β-lactamase IMP-1 - PMC [pmc.ncbi.nlm.nih.gov]

Use of 2-Chloro-5-hydroxybenzaldehyde in the synthesis of p38 inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary